molecular formula C13H20N2O2 B150178 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate CAS No. 25081-93-0

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

Numéro de catalogue: B150178
Numéro CAS: 25081-93-0
Poids moléculaire: 236.31 g/mol
Clé InChI: AIHREYCBCYOMLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is an organic compound with the molecular formula C13H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenyl ring substituted with a dimethylcarbamate group.

Applications De Recherche Scientifique

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been classified with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Desmethyl Rivastigmine, also known as Rivastigmine, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .

Mode of Action

Rivastigmine acts as a ‘pseudo-irreversible’ inhibitor of AChE and BuChE . It binds reversibly with these enzymes, preventing the hydrolysis of acetylcholine, thereby increasing the concentration of acetylcholine at cholinergic synapses . This enhances cholinergic function, which is often deficient in conditions like Alzheimer’s disease .

Biochemical Pathways

Rivastigmine affects the cholinergic pathway by inhibiting the breakdown of acetylcholine, leading to an increase in its concentration . This results in enhanced cholinergic neurotransmission, which can help alleviate the symptoms of diseases characterized by cholinergic deficits, such as Alzheimer’s . Rivastigmine has also been found to upregulate the expression of Hypoxia-inducible factor 1-alpha (HIF-1α) and Vascular endothelial growth factor (VEGF), regulating the HIF-1α/VEGF signaling pathway .

Pharmacokinetics

Rivastigmine exhibits nonlinear pharmacokinetics due to the saturation of its elimination . Its total plasma clearance is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose . The drug is metabolized by esterases in the liver and intestine . A nasal liposomal rivastigmine formulation showed rapid onset of action (Tmax = 5 min), higher Cmax, enhanced systemic bioavailability, increased half-life, and reduced clearance rate .

Result of Action

The molecular and cellular effects of Rivastigmine’s action include an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function in patients with Alzheimer’s disease . Additionally, Rivastigmine has been found to promote angiogenesis and improve the survival of skin flaps .

Action Environment

Environmental factors such as renal and hepatic impairment can influence the action of Rivastigmine . For instance, in patients with severe renal impairment, the area under the curve (AUC) of Rivastigmine and its metabolite were found to be 1.4- and 1.5-fold higher, respectively, compared to healthy controls .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate typically involves the reaction of 3-bromophenol with methyl ethylenediamine to form 3-(1-(Dimethylamino)ethyl)phenol. This intermediate is then reacted with dimethylcarbamoyl chloride to yield the final product . The reaction conditions generally require an inert atmosphere and room temperature to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino and dimethylcarbamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Rivastigmine: A similar compound used in the treatment of Alzheimer’s disease.

    Physostigmine: Another acetylcholinesterase inhibitor with similar applications.

    Neostigmine: Used in the treatment of myasthenia gravis and as a reversal agent for muscle relaxants.

Uniqueness

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a dimethylamino group and a dimethylcarbamate group makes it a versatile compound for various applications.

Propriétés

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHREYCBCYOMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635311
Record name 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25081-93-0
Record name 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Reactant of Route 2
Reactant of Route 2
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Reactant of Route 3
Reactant of Route 3
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Reactant of Route 4
Reactant of Route 4
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Reactant of Route 5
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Reactant of Route 6
Reactant of Route 6
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.